Cas no 1779949-12-0 (3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol)

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol is a heterocyclic compound featuring a benzodioxane core linked to an azetidin-3-ol moiety. This structure imparts unique reactivity and potential pharmacological relevance, particularly in medicinal chemistry applications. The benzodioxane group contributes to metabolic stability and lipophilicity, while the azetidin-3-ol scaffold offers a constrained, polar pharmacophore for targeted interactions. The compound’s synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. Its balanced physicochemical properties enhance bioavailability, and the rigid framework may improve selectivity in receptor binding. Suitable for exploratory research, this compound serves as a key building block in the development of novel bioactive molecules.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol structure
1779949-12-0 structure
Product Name:3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol
CAS No:1779949-12-0
MF:C12H15NO3
MW:221.252403497696
CID:5898598
PubChem ID:84130159
Update Time:2025-10-29

3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol
    • 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-ol
    • 1779949-12-0
    • EN300-1804530
    • Inchi: 1S/C12H15NO3/c14-12(7-13-8-12)6-9-1-2-10-11(5-9)16-4-3-15-10/h1-2,5,13-14H,3-4,6-8H2
    • InChI Key: UJWGAHUJURLWMI-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC3=C(C=2)OCCO3)CNC1

Computed Properties

  • Exact Mass: 221.10519334g/mol
  • Monoisotopic Mass: 221.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 50.7Ų

3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol Pricemore >>

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Additional information on 3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol: A Comprehensive Overview

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol, with the CAS number 1779949-12-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with unique chemical properties. The presence of the benzodioxin moiety further enhances its structural complexity and potential for diverse applications.

The azetidine ring system in this compound is a key structural feature that contributes to its stability and reactivity. Azetidines are known for their ability to form stable amine bonds and participate in various nucleophilic reactions. The integration of the benzodioxin group at the 6-position introduces additional electronic effects and steric hindrance, which can influence the compound's behavior in different chemical environments.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored various synthetic pathways to optimize its production, including multi-component reactions and enzymatic catalysis. These advancements have not only improved the yield but also reduced the environmental impact of its manufacturing process.

In terms of pharmacological applications, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-ol has shown promising results in preclinical trials. Its ability to modulate specific cellular pathways makes it a potential candidate for treating conditions such as neurodegenerative diseases and inflammatory disorders. Additionally, its unique structure allows for selective binding to certain receptors, which could be leveraged in drug design.

The benzodioxin moiety in this compound plays a crucial role in its biological activity. The oxygen atoms within the benzodioxin ring contribute to hydrogen bonding capabilities, enhancing its solubility and bioavailability. This property is particularly advantageous in drug delivery systems where efficient absorption is critical.

From a structural perspective, the compound's stereochemistry is another area of interest. The configuration at the 3-hydroxyl group can significantly affect its pharmacokinetics and efficacy. Researchers have employed advanced spectroscopic techniques to determine the stereochemical arrangement, ensuring accurate modeling for therapeutic applications.

In conclusion, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)methylazetidin-3-one represents a cutting-edge molecule with vast potential in both academic research and industrial applications. Its unique structure and functional groups make it a valuable asset in the development of novel therapeutic agents. As research continues to unfold, this compound is poised to make significant contributions to the field of medicinal chemistry.

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